![molecular formula C20H34O5 B038985 11-Epiprostaglandin E1 CAS No. 24570-01-2](/img/structure/B38985.png)
11-Epiprostaglandin E1
Overview
Description
11-Epiprostaglandin E1 is a prostanoid . It has a molecular formula of C20H34O5 . It is also known by other names such as 11beta-Prostaglandin E1, 11-epi-PGE1, and 11-beta-Prostaglandin E1 .
Molecular Structure Analysis
The IUPAC name for 11-Epiprostaglandin E1 is 7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid . The molecular weight is 354.5 g/mol . The structure can be represented by the SMILES notation: CCCCCC@@H[C@@H]1CCCCCCC(=O)O)O)O .
Scientific Research Applications
Treatment of Diabetic Peripheral Neuropathy
Prostaglandin E1 (PGE1), which includes 11-Epiprostaglandin E1, has been used in combination with lipoic acid for the treatment of diabetic peripheral neuropathy (DPN). This combination therapy has shown significant improvements in clinical efficacy and nerve conduction velocities in patients with DPN .
Improvement of Cerebral Microcirculation
PGE1 has been found to improve cerebral microcirculation. It does this by activating endothelial NOS and GTPCH1, which can protect human brain microvascular endothelial cells (HCMEC/D3) from injuries induced by LPS . This suggests that PGE1 might be used to help maintain cerebral microcirculation in the future .
Agonist for EP Receptors
11-deoxy Prostaglandin E1, a synthetic analog of PGE1, has been reported to be a non-selective agonist of EP receptors. It stimulates cAMP release in Jurkat cells .
Anti-inflammatory Effects
PGE1 has been shown to have anti-inflammatory effects. It can decrease the protein expressions of inflammatory cytokines, IL-6 and TNF- .
Anti-apoptotic Effects
PGE1 has anti-apoptotic effects. It decreases the protein expression of the pro-apoptotic gene BAX and increases the expression of the anti-apoptotic gene Bcl-2 .
6. Vessel Dilation and Blood Flow Improvement PGE1 is a highly effective bioactive substance that can distend vessels, suppress aggregation of thrombocytes and erythrocytes, decrease blood viscosity and improve microcirculation .
Mechanism of Action
Target of Action
11-Epiprostaglandin E1 is a synthetic prostaglandin analogue . It primarily targets smooth muscle cells in various tissues, including the uterus, ileum, and jejunum . It is approximately one-half as potent as the naturally occurring compound PGE1 in contracting these tissues .
Mode of Action
11-Epiprostaglandin E1 interacts with its targets by promoting smooth muscle relaxation . This is achieved through increasing cAMP production, which reduces the influx of calcium within the penile vascular smooth muscle . The result is a relaxation of trabecular smooth muscle by arterial dilation .
Biochemical Pathways
11-Epiprostaglandin E1 is a component of the prostaglandin (PG) group and is called a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin (PGI2) . It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .
Result of Action
The primary result of 11-Epiprostaglandin E1’s action is the relaxation of smooth muscle cells, leading to vasodilation . This can have various effects depending on the tissue involved. For example, in the uterus, ileum, and jejunum, this can lead to contractions . In the penile vascular smooth muscle, this can lead to an erection .
Safety and Hazards
Future Directions
One of the more recent management strategies is the use of prostaglandin E1 (PGE1) infusion in the management of pulmonary hypertension (PH) associated with congenital diaphragmatic hernia (CDH). PGE1 is widely used in the NICU in critical congenital cardiac disease to maintain ductal patency and facilitate pulmonary and systemic blood flow . This paper reviews the current evidence for use of PGE1 in the CDH population and the opportunities for future investigations .
properties
IUPAC Name |
7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-FZYGRIMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347932 | |
Record name | 11-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Epiprostaglandin E1 | |
CAS RN |
24570-01-2 | |
Record name | 11-Epiprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Epiprostaglandin E1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-EPIPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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